7-Bromo-1H-pyrazolo[3,4-c]pyridine
Overview
Description
7-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . This compound inhibits this process, thereby preventing the proliferation and differentiation of cells .
Biochemical Pathways
The biochemical pathways affected by this compound include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKA, this compound disrupts these pathways, leading to a decrease in cell proliferation and differentiation .
Pharmacokinetics
One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and differentiation . By inhibiting TRKA, it prevents the activation of downstream signal transduction pathways, leading to a decrease in cell proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
7-Bromo-1H-pyrazolo[3,4-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound exhibits inhibitory activity against TRKA, TRKB, and TRKC, which are receptor tyrosine kinases. These interactions are essential for its potential use in cancer therapy, as continuous activation and overexpression of TRKs are associated with cancer progression .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of various cancer cell lines, including Km-12 and MCF-7, by targeting TRKs . Additionally, it affects downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with TRKs. It inhibits the kinase activity of these receptors, leading to the suppression of downstream signaling pathways . The compound’s ability to inhibit TRK phosphorylation is a key aspect of its mechanism of action. Furthermore, it shows selectivity for certain cell lines, indicating its potential for targeted cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates good stability and plasma stability, which is crucial for its long-term efficacy . Its inhibitory activity against cytochrome P450 isoforms, except CYP2C9, suggests that it may have limited interactions with other metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including acute toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism . The compound’s metabolic stability and low inhibitory activity against most cytochrome P450 isoforms suggest that it may have a favorable metabolic profile
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate cell membranes and reach intracellular targets is crucial for its biological activity . Studies have shown that it accumulates in specific tissues, which may enhance its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on TRKs and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches its intended targets within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromopyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-c]pyridine core .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, such as Pd(PPh3)4, and boronic acids under basic conditions.
Buchwald-Hartwig Amination: Employs palladium catalysts and amines in the presence of bases like cesium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used to study the interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Comparison with Similar Compounds
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine
- 4-Bromo-1H-pyrazolo[3,4-c]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridine
Uniqueness: 7-Bromo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable scaffold for the design of selective inhibitors and other bioactive molecules .
Properties
IUPAC Name |
7-bromo-1H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZAHSRLUFTAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743691 | |
Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957760-11-1 | |
Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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